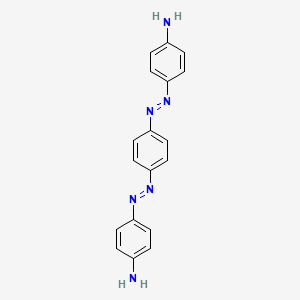
(2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carbonitrile is a chiral epoxide compound characterized by the presence of both chlorophenyl and fluorophenyl groups. Epoxides are known for their high reactivity due to the strained three-membered ring structure, making them valuable intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carbonitrile typically involves the reaction of a suitable precursor with an oxidizing agent. One common method is the epoxidation of alkenes using peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction conditions often include:
- Solvent: Dichloromethane (DCM)
- Temperature: Room temperature to 0°C
- Reaction time: Several hours
Industrial Production Methods
Industrial production of such compounds may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carbonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The strained epoxide ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Reduction: The compound can be reduced to form diols or other derivatives.
Oxidation: Further oxidation can lead to the formation of more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or amines in solvents like ethanol or water.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido alcohols, while reduction can produce diols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carbonitrile is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it valuable for constructing various functional groups.
Biology and Medicine
In biology and medicine, epoxide compounds are studied for their potential biological activities. They may serve as building blocks for pharmaceuticals or as probes for studying enzyme mechanisms.
Industry
In the industrial sector, such compounds can be used in the production of polymers, resins, and other materials. Their reactivity allows for the creation of cross-linked networks and other advanced materials.
Mécanisme D'action
The mechanism of action of (2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carbonitrile involves the interaction of the epoxide ring with various molecular targets. The strained ring structure makes it highly reactive, allowing it to form covalent bonds with nucleophiles. This reactivity can be harnessed in enzyme inhibition or as a reactive intermediate in synthetic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,3S)-3-(2-Chlorophenyl)-2-(4-bromophenyl)oxirane-2-carbonitrile
- (2S,3S)-3-(2-Chlorophenyl)-2-(4-methylphenyl)oxirane-2-carbonitrile
- (2S,3S)-3-(2-Chlorophenyl)-2-(4-nitrophenyl)oxirane-2-carbonitrile
Uniqueness
The uniqueness of (2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carbonitrile lies in the presence of both chlorophenyl and fluorophenyl groups. These substituents can influence the compound’s reactivity, stability, and potential biological activity, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
922730-06-1 |
|---|---|
Formule moléculaire |
C15H9ClFNO |
Poids moléculaire |
273.69 g/mol |
Nom IUPAC |
(2S,3S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carbonitrile |
InChI |
InChI=1S/C15H9ClFNO/c16-13-4-2-1-3-12(13)14-15(9-18,19-14)10-5-7-11(17)8-6-10/h1-8,14H/t14-,15+/m0/s1 |
Clé InChI |
HVVFNACWRZKXEX-LSDHHAIUSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)[C@H]2[C@@](O2)(C#N)C3=CC=C(C=C3)F)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C2C(O2)(C#N)C3=CC=C(C=C3)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,4',4''-[(Dodecylsilanetriyl)tris(oxy)]tri(butan-1-ol)](/img/structure/B14174380.png)

![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 2-carboxy-4-hydroxy-](/img/structure/B14174392.png)

![[2,2-dichloro-3-(2-chlorophenyl)-3-hydroxypropyl] carbamate](/img/structure/B14174401.png)
![5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide](/img/structure/B14174409.png)
![1'-acetyl-8'-methyl-2'-[4-(trifluoromethyl)phenyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14174416.png)
![3H-Imidazo[1,2-a]purine, 3-methyl-9-(1-pyrrolidinyl)-](/img/structure/B14174426.png)
![2-(Benzyl{[(2R,3R)-3-phenyloxiran-2-yl]methyl}amino)ethan-1-ol](/img/structure/B14174427.png)



